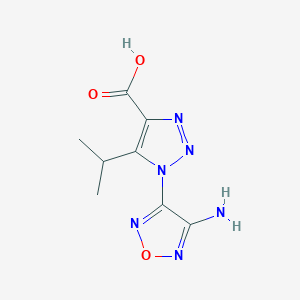

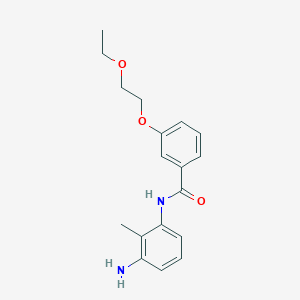

![molecular formula C24H27NO3 B1385227 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040683-50-8](/img/structure/B1385227.png)

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

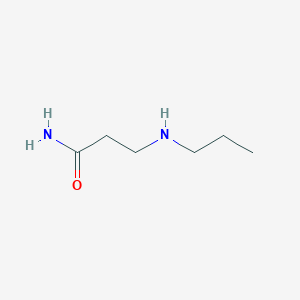

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a biochemical compound with the molecular formula C24H27NO3 and a molecular weight of 377.48 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an isopropoxy group and a benzyl group that is further connected to a phenoxyethoxy group . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule is observed.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .Scientific Research Applications

Synthesis and Chemical Structure Analysis

Synthesis of Benzoxazine Compounds : The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a compound structurally related to 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, was explored. This study focused on understanding the reaction paths of phenol, aniline, and formaldehyde, key components in benzoxazine synthesis (Zhang et al., 2015).

Intramolecular Cyclisation for Synthesis : Research on 2,4-diarylbutyric acids, which share a structural similarity with this compound, revealed a method for intramolecular cyclisation. This process is vital for synthesizing phenolic benzo[c]phenanthridine alkaloids (Ishii et al., 1987).

Pharmaceutical and Biological Applications

- Antibacterial and Antifungal Activities : N-(2-hydroxy-5-chlorobenzyl)-anilines, which are chemically related to the compound , were found to exhibit significant antibacterial and antifungal properties (Reisner & Borick, 1955).

Advanced Material Applications

- Flame Retardant Properties : The study of DOPO-containing benzoxazine, a compound related to this compound, highlighted its potential in creating flame retardant materials. This research delved into the curing of mixtures with benzoxazine of bisphenol A, demonstrating good flame retardant properties (Spontón et al., 2009).

Chemical Reactivity and Mechanism Studies

Study on Anilines : Research on the reactivity of anilines, which are structurally related to this compound, provided insights into the regioselectivity of radical arylation reactions. This study showcased the potential of anilines as aryl radical acceptors, offering valuable insights into chemical reactivity and mechanisms (Jasch et al., 2012).

Electrochemical Cascade Reactions : A novel electrochemical-initiated tandem reaction of anilines, related to the compound , demonstrated the synthesis of unique isoindolinones. This research contributes to understanding electrochemical activation and subsequent chemical cascade reactions (Morlacci et al., 2022).

Safety and Hazards

properties

IUPAC Name |

N-[[3-(2-phenoxyethoxy)phenyl]methyl]-2-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-19(2)28-24-14-7-6-13-23(24)25-18-20-9-8-12-22(17-20)27-16-15-26-21-10-4-3-5-11-21/h3-14,17,19,25H,15-16,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGZMMXNBROJRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)

![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)